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Compound of Interest

Compound Name: MK-421 (D5 maleate)

Cat. No.: B10787622 Get Quote

Welcome to the technical support center for researchers investigating the effects of enalapril

and its active metabolite, enalaprilat. This guide provides troubleshooting advice and frequently

asked questions regarding their interaction with cellular electrophysiology.

Frequently Asked Questions (FAQs)
Q1: What is the relationship between enalapril, MK-421, and MK-421 (D5 maleate)?

A1:

Enalapril (MK-421): Enalapril is a prodrug, meaning it is inactive until it is metabolized in the

body.[1][2][3] It is often referred to by its developmental code, MK-421.[3][4][5]

Enalaprilat: In the liver, enalapril is hydrolyzed into its active form, enalaprilat.[1][2]

Enalaprilat is the potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[2][6][7]

MK-421 (D5 maleate): This is a deuterated (heavy isotope-labeled) version of enalapril

maleate.[8] Deuterated compounds are often used as internal standards in analytical

techniques like mass spectrometry for quantitative analysis.[8]

Q2: Does an "MK-421 (D5 maleate) channel" exist?

A2: Based on current scientific literature, there is no evidence to suggest the existence of a

specific ion channel named the "MK-421 (D5 maleate) channel." Enalapril and its active form,

enalaprilat, are known to be inhibitors of the Angiotensin-Converting Enzyme (ACE) and do not
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form an ion channel themselves.[1][2][6] The term "cross-talk" in the context of your query likely

refers to the electrophysiological effects of enalaprilat on various endogenous ion channels,

particularly in cardiac tissue.

Q3: What is the primary mechanism of action for enalapril?

A3: Enalapril's primary mechanism of action is the inhibition of the Angiotensin-Converting

Enzyme (ACE).[1][2] ACE is a key enzyme in the renin-angiotensin-aldosterone system

(RAAS), which regulates blood pressure and fluid balance.[1] By inhibiting ACE, enalaprilat

prevents the conversion of angiotensin I to angiotensin II.[2][6] Angiotensin II is a potent

vasoconstrictor and also stimulates the release of aldosterone, which promotes sodium and

water retention.[1][2] The inhibition of angiotensin II production leads to vasodilation and

reduced blood pressure.[1]

Q4: What are the known electrophysiological effects of enalaprilat?

A4: Enalaprilat has been shown to have direct effects on the electrophysiology of the heart,

independent of its systemic effects on blood pressure. Studies have demonstrated that

enalaprilat can prolong the action potential duration (APD) in cardiac muscle.[9] This effect was

observed in isolated guinea pig hearts.[9] However, in the same study, enalaprilat did not

significantly alter conduction velocity or the spatial dispersion of repolarization times.[9] In

human studies, enalaprilat has been shown to reduce the duration of ventricular activity, which

suggests an increase in intraventricular conduction velocity.[10]

Q5: Can enalapril be used in combination with ion channel blockers?

A5: Yes, enalapril is often used in combination with other antihypertensive drugs, including

calcium channel blockers.[11][12] Studies have shown a synergistic effect when enalapril is

combined with slow-channel calcium-blocking drugs like nifedipine, leading to a greater

reduction in blood pressure.[11] The exact mechanism for this synergistic interaction is not fully

understood but is thought to be different from the interaction with diuretics, which primarily

involves the renin-angiotensin system.[11]
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Issue Possible Cause Troubleshooting Steps

No observable effect of

enalapril in in-vitro

preparations.

Enalapril is a prodrug and

requires conversion to

enalaprilat for activity.[1][2]

Ensure you are using the

active metabolite, enalaprilat,

for in-vitro experiments.

Variability in the

electrophysiological response

to enalaprilat.

The effects of enalaprilat on

action potential duration can

be concentration-dependent.

[9]

Perform dose-response

experiments to determine the

optimal concentration for your

experimental model.

Unexpected changes in cell

viability or morphology.

High concentrations of any

drug can lead to off-target

effects or cellular toxicity.

Conduct cytotoxicity assays to

determine the safe

concentration range for your

cell type or tissue preparation.

Difficulty replicating published

findings on APD prolongation.

Experimental conditions such

as perfusion rate, temperature,

and the specific animal model

can influence the outcome.

Carefully review and replicate

the experimental protocols

from the cited literature, paying

close attention to these

parameters.

Experimental Protocols
1. Langendorff Perfusion for Studying Cardiac Electrophysiology

This protocol is a summary of the methodology used to study the effects of enalaprilat on intact

heart electrophysiology as described in related research.[9]

Objective: To assess the effect of enalaprilat on action potential duration and conduction

velocity in an isolated perfused heart.

Model: Guinea pig heart.

Procedure:

The heart is isolated and retrogradely perfused via the aorta with a Krebs-Henseleit

solution gassed with 95% O2 and 5% CO2 at a constant temperature and pressure.
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The heart is stained with a voltage-sensitive dye to allow for optical mapping of action

potentials.

Baseline electrophysiological parameters, including action potential duration (APD) and

conduction velocity, are recorded from multiple sites on the epicardial surface.

Enalaprilat is added to the perfusate at the desired concentration.

Electrophysiological parameters are recorded again after a period of equilibration with the

drug.

Data from the baseline and drug-perfused states are compared to determine the effects of

enalaprilat.

Quantitative Data Summary
Table 1: Electrophysiological Effects of Enalaprilat in Guinea Pig Hearts

Parameter Concentration Effect Reference

Action Potential

Duration (APD)
5 mg/L

Significantly

prolonged in 67% of

preparations

[9]

Action Potential

Duration (APD)
50 mg/L

Prolonged in all

preparations
[9]

Conduction Velocity Not specified No modification [9]

Spatial Dispersion of

Repolarization
Not specified No effect [9]

Table 2: Electrophysiological Changes in the Human Heart with Enalaprilat
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Parameter Baseline
After Enalaprilat

(2.5 mg IV)
p-value Reference

Ventricular

Activity Duration
110 ± 11 ms 88 ± 13 ms < 0.001 [10]

Heart Rate 64 ± 9 beats/min
65 ± 11

beats/min
NS [10]

Mean Blood

Pressure
97 ± 11 mm Hg 94 ± 7 mm Hg NS [10]

Atrioventricular

Conduction Time
100 ± 20 ms 100 ± 20 ms NS [10]

His-Purkinje (HV)

Conduction Time
40 ± 12 ms 40 ± 12 ms NS [10]

NS = Not Significant

Visualizations
Caption: Renin-Angiotensin-Aldosterone System (RAAS) and the site of action for Enalaprilat.

Caption: Experimental workflow for assessing the electrophysiological effects of Enalaprilat.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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